(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide
Description
The compound "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide" features a structurally complex architecture with three key domains:
Acrylamide backbone: Provides rigidity and enables hydrogen bonding via the amide group.
Benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole): A methylenedioxyphenyl derivative that enhances aromatic interactions (π-π stacking) and may improve metabolic stability .
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl group: A heterocyclic system (pyrazole-pyridine) that facilitates hydrogen bonding and metal coordination, commonly observed in kinase inhibitors .
This compound is hypothesized to target protein kinases, leveraging its acrylamide moiety for covalent binding and the pyridine-pyrazole unit for selective interactions. Its design aligns with principles of ligand-based drug discovery, where structural similarity to known bioactive molecules guides optimization .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-16(10-17(23-24)15-3-2-8-21-11-15)12-22-20(25)7-5-14-4-6-18-19(9-14)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,25)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRBXCOTYTWOR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₅H₁₇N₃O₃
- Molecular Weight: 273.31 g/mol
- IUPAC Name: this compound
The compound features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a pyrazole structure, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, a related compound demonstrated notable antitumor activity with IC50 values lower than those of standard drugs like doxorubicin in various cancer cell lines such as HepG2 and MCF7 .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds similar to the target molecule have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation .
- Induction of Apoptosis : Studies have utilized annexin V-FITC assays to demonstrate that these compounds can induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds also affect cell cycle progression, leading to arrest at specific phases which contributes to their antiproliferative effects .
Other Biological Activities
Beyond anticancer properties, the compound has been evaluated for various other biological activities:
- Antimicrobial Activity : Similar derivatives have shown promising antimicrobial effects against a range of bacterial strains, suggesting potential applications in treating infections .
- Antiparasitic Effects : The 1,3-diarylpyrazole substructure has been associated with activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species .
Case Study 1: Antitumor Efficacy
A study investigating the efficacy of various benzo[d][1,3]dioxole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics in multiple cancer cell lines. The study employed molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of derivatives containing the benzo[d][1,3]dioxole moiety. The results indicated that these compounds were effective against both gram-positive and gram-negative bacteria, highlighting their potential utility as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
*Calculated molecular weight based on formula C₂₀H₁₇N₃O₄.
Physicochemical and Electronic Properties
- Hydrophobicity : The benzo[d][1,3]dioxol group in the target compound increases hydrophobicity compared to polar derivatives like the carbohydrazide in . This may enhance membrane permeability but reduce aqueous solubility.
- Electron-Accepting Ability : Pyridine and pyrazole rings confer moderate electron-withdrawing effects, comparable to N-methylfulleropyrrolidine derivatives .
- Hydrogen Bonding : The acrylamide’s amide group and pyridine nitrogen enable stronger hydrogen bonding vs. the hydrazide in or nitro group in .
Computational Similarity Assessment
- Molecular Fingerprints : Morgan fingerprints (radius 2) and Tanimoto coefficients reveal >70% similarity to D-19 but <50% to carbohydrazide derivatives , highlighting the impact of core structure .
- Activity Cliffs: Minor substitutions (e.g., pyridine vs. furan in ) can drastically alter activity, underscoring the need for precise structural optimization .
Research Findings and Implications
Synthetic Routes : The target compound’s synthesis likely parallels methods for acrylamide derivatives, utilizing condensation of benzo[d][1,3]dioxol-containing precursors with pyrazole-pyridine methylamine .
Assay Performance: Cross-reactivity risks in immunoassays are mitigated by the pyridine group, which reduces non-specific binding compared to bis-benzodioxol analogs .
Drug Design : The compound’s hybrid architecture balances hydrophobicity and hydrogen-bonding capacity, aligning with trends in kinase inhibitor development .
Preparation Methods
Piperonal to α,β-Unsaturated Nitrile Intermediate
Piperonal (1 ) undergoes Knoevenagel condensation with cyanoacetic acid in refluxing acetic acid, catalyzed by ammonium acetate, yielding (E)-3-(benzo[d]dioxol-5-yl)-2-cyanoacrylic acid (2 ) (mp 210–212°C, 85% yield). The reaction mechanism involves base-catalyzed deprotonation of cyanoacetic acid, followed by nucleophilic attack on the aldehyde carbonyl.
Reaction Conditions :
- Piperonal (1.0 eq), cyanoacetic acid (1.2 eq), glacial acetic acid (10 vol), ammonium acetate (0.1 eq).
- Reflux at 120°C for 6 h.
Hydrolysis to Carboxylic Acid
The nitrile group in 2 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (37%) at 80°C for 4 h, affording (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (3 ) as a white solid (mp 185–187°C, 92% yield).
Acid Chloride Formation
3 is treated with thionyl chloride (2.5 eq) in anhydrous dichloromethane under nitrogen, catalyzed by dimethylformamide (1 drop). After 3 h reflux, the mixture is evaporated to dryness, yielding (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (4 ) as a pale yellow oil (quantitative yield).
Synthesis of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methylamine
Pyrazole Ring Formation via Hydrazine Cyclization
3-Pyridinecarboxaldehyde (5 ) reacts with methyl acetoacetate in ethanol under hydrazine hydrate (1.2 eq), refluxed for 8 h, to form 3-(pyridin-3-yl)-1H-pyrazol-5-ol (6 ) (mp 165–167°C, 78% yield).
Mechanism :
- Hydrazine attacks the β-ketoester’s carbonyl, forming a hydrazone.
- Intramolecular cyclization eliminates water, generating the pyrazole core.
N-Methylation of Pyrazole
6 is alkylated with methyl iodide (1.5 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) as base. After 12 h at 60°C, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (7 ) is obtained (mp 142–144°C, 88% yield).
Aminomethylation via Mannich Reaction
7 undergoes Mannich reaction with formaldehyde (1.2 eq) and ammonium chloride (1 eq) in ethanol at 50°C for 6 h, yielding (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methylamine (8 ) as a hygroscopic oil (72% yield).
Optimization :
- Excess formaldehyde increases bis-alkylation byproducts; stoichiometric control is critical.
Amide Bond Formation: Final Coupling
Nucleophilic Acyl Substitution
4 (1.0 eq) is added dropwise to a stirred solution of 8 (1.1 eq) and triethylamine (2 eq) in dry dichloromethane at 0°C. After 2 h at room temperature, the mixture is washed with 10% NaHCO₃, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol affords the target compound (9 ) as a white crystalline solid (mp 158–160°C, 82% yield).
Critical Parameters :
- Temperature control prevents E/Z isomerization.
- Anhydrous conditions minimize hydrolysis of the acid chloride.
Spectral Characterization and Validation
¹H NMR Analysis (CDCl₃, 400 MHz)
- Piperonyl protons : δ 6.85 (d, J = 1.6 Hz, 1H), 6.78 (dd, J = 8.0, 1.6 Hz, 1H), 6.72 (d, J = 8.0 Hz, 1H).
- Acrylamide olefinic protons : δ 7.52 (d, J = 15.6 Hz, 1H), 6.45 (d, J = 15.6 Hz, 1H).
- Pyrazole-pyridine system : δ 8.62 (dd, J = 4.8, 1.6 Hz, 1H), 8.10 (dt, J = 8.0, 1.6 Hz, 1H), 7.38 (dd, J = 8.0, 4.8 Hz, 1H), 6.32 (s, 1H).
IR Spectroscopy (KBr, cm⁻¹)
Alternative Synthetic Routes and Comparative Analysis
Vilsmeier-Haack Formylation for Pyrazole Intermediates
An alternative to the Mannich reaction employs Vilsmeier-Haack conditions (POCl₃/DMF) to formylate 3-(pyridin-3-yl)-1H-pyrazole, followed by reductive amination. This route yields 8 in 68% yield but requires stringent moisture control.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) during pyrazole formation (6 ) increases yield to 85% while reducing reaction time from 8 h to 30 min.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
